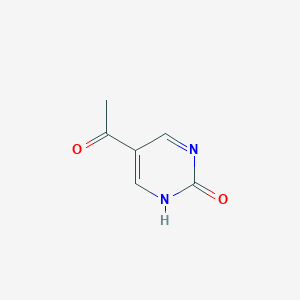
N,2-di(pyridin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-di(pyridin-4-yl)quinoline-4-carboxamide: is a heterocyclic compound that features a quinoline core substituted with pyridine rings and a carboxamide group
Applications De Recherche Scientifique
Chemistry: N,2-di(pyridin-4-yl)quinoline-4-carboxamide is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic applications .
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors involved in disease pathways .
Industry: In materials science, the compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .
Mécanisme D'action
Target of Action
Similar compounds have been known to target transmembrane serine/threonine kinases .
Mode of Action
It is suggested that the compound may interact with its targets through a rare binding mode involving two pendant pyridyl rings .
Biochemical Pathways
Similar compounds have been known to inhibit collagen synthesis in various models .
Result of Action
Similar compounds have demonstrated good antibacterial and antifungal activities, and some have shown anticancer activity .
Action Environment
The structure of the compound suggests that it may form a molecular cleft that allows for interactions with its environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,2-di(pyridin-4-yl)quinoline-4-carboxamide typically involves the condensation of quinoline derivatives with pyridine carboxylic acids or their derivatives. One common method involves the reaction of quinoline-4-carboxylic acid with pyridine-4-amine under dehydrating conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N,2-di(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Comparaison Avec Des Composés Similaires
Quinoline-4-carboxamide: Similar structure but lacks the pyridine substitutions.
Pyridine-4-carboxamide: Contains the pyridine moiety but lacks the quinoline core.
N,N’-di(pyridin-4-yl)pyridine-3,5-dicarboxamide: Features multiple pyridine rings and carboxamide groups.
Uniqueness: N,2-di(pyridin-4-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with pyridine substitutions, providing a distinct electronic and steric environment that enhances its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
N,2-dipyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20(23-15-7-11-22-12-8-15)17-13-19(14-5-9-21-10-6-14)24-18-4-2-1-3-16(17)18/h1-13H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVPRYZOGAERKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2459353.png)
![7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2459354.png)
![4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2459355.png)
![3-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2459356.png)
![Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2459359.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459360.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)



![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)
